molecular formula C25H34N6O2 B2848651 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 843670-98-4

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2848651
CAS No.: 843670-98-4
M. Wt: 450.587
InChI Key: PNYZZQOYUXQIEP-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H34N6O2 and its molecular weight is 450.587. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis and biological activity of Xanthene derivatives, including similar structures to the specified compound, highlighted the development of novel compounds for anti-asthmatic activity. The research aimed at synthesizing derivatives with vasodilator activity, indicative of potential anti-asthmatic applications. This involved synthesizing a series of compounds characterized and screened for pulmonary vasodilator activity, where significant activity was observed compared to the standard Cilostazol, indicating potential for anti-asthmatic compounds development (Bhatia et al., 2016).

Receptor Affinity and Pharmacological Evaluation

Another study explored the receptor affinity and pharmacological evaluation of purine-2,6-dione derivatives, aiming at identifying potential psychotropic activities. By designing and evaluating a new series of compounds for their affinity and selectivity profile across different serotonin receptors, the study found specific derivatives displaying antidepressant and anxiolytic properties. This underlines the importance of chemical diversification in the purine-2,6-dione structure for developing new ligands with potential therapeutic applications (Chłoń-Rzepa et al., 2013).

Effects on Potassium Channels

Research on substituted 9-aryl-1,8-acridinedione derivatives, including structures similar to the compound of interest, investigated their effects on potassium channels. The synthesis of new derivatives and their impact on vascular potassium channels were examined, suggesting a potential for cardiovascular applications by modulating potassium channel activity (Gündüz et al., 2009).

Novel Synthesis Approaches

Studies have also explored novel synthesis approaches for related heterocyclic compounds, providing a foundation for creating diverse molecular structures with potential pharmacological applications. These approaches contribute to the broader understanding of synthesizing complex heterocyclic systems, potentially offering new avenues for drug discovery and development (Shorshnev et al., 1990).

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2/c1-17-12-18(2)14-20(13-17)30-15-19(3)16-31-21-22(26-24(30)31)27(4)25(33)29(23(21)32)11-10-28-8-6-5-7-9-28/h12-14,19H,5-11,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYZZQOYUXQIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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